molecular formula C15H11FO2 B578291 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- CAS No. 1224738-67-3

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-

Cat. No. B578291
CAS RN: 1224738-67-3
M. Wt: 242.249
InChI Key: UGEBVWFOZBEZJJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of flavonoids. It is also known as diosmin and is widely used in the pharmaceutical industry due to its various therapeutic benefits. Diosmin is derived from hesperidin, a flavonoid found in citrus fruits.

Mechanism of Action

The mechanism of action of diosmin is not yet fully understood. However, it is believed to work by reducing inflammation and oxidative stress in the body. Diosmin has also been shown to have a positive effect on the endothelial cells that line the blood vessels, improving their function and reducing the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
Diosmin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, improve immune function, and reduce the risk of cardiovascular diseases. Additionally, diosmin has been found to have a positive effect on the liver, reducing the risk of liver diseases such as cirrhosis.

Advantages and Limitations for Lab Experiments

Diosmin has several advantages for lab experiments. It is readily available and can be easily synthesized. Additionally, diosmin has been extensively studied, and its effects on the body are well understood. However, diosmin has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. Additionally, diosmin has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on diosmin. One area of research is the development of new synthesis methods for diosmin. Another area of research is the study of diosmin's effects on the brain and nervous system. Additionally, diosmin's effects on the gut microbiome are an area of active research. Finally, the development of new formulations of diosmin for improved bioavailability is an area of research that has the potential to improve its therapeutic benefits.
Conclusion:
In conclusion, diosmin is a complex molecule that has several therapeutic benefits. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been found to have a positive effect on the cardiovascular system, immune system, and liver. While diosmin has some limitations for lab experiments, it has several advantages and is a promising area of research for the development of new therapies.

Synthesis Methods

Diosmin is synthesized by the hydrolysis of hesperidin, which is found in citrus fruits. The hydrolysis process involves the use of acid or enzymes to break down hesperidin into its constituent parts. The resulting mixture is then purified by various methods, such as chromatography, to obtain pure diosmin.

Scientific Research Applications

Diosmin has been extensively studied for its various therapeutic benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been shown to have a positive effect on the cardiovascular system, reducing the risk of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, diosmin has been found to have a positive effect on the immune system, reducing the risk of infections.

properties

CAS RN

1224738-67-3

Molecular Formula

C15H11FO2

Molecular Weight

242.249

IUPAC Name

4-(4-fluorophenyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2

InChI Key

UGEBVWFOZBEZJJ-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F

synonyms

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-

Origin of Product

United States

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